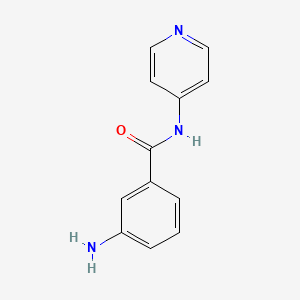

3-amino-N-(pyridin-4-yl)benzamide

CAS No.: 160647-72-3

Cat. No.: VC6019583

Molecular Formula: C12H11N3O

Molecular Weight: 213.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160647-72-3 |

|---|---|

| Molecular Formula | C12H11N3O |

| Molecular Weight | 213.24 |

| IUPAC Name | 3-amino-N-pyridin-4-ylbenzamide |

| Standard InChI | InChI=1S/C12H11N3O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,13H2,(H,14,15,16) |

| Standard InChI Key | WSNQYOOHVQMUSP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2 |

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound features a benzamide backbone (C₆H₅CONH-) substituted at two critical positions:

-

3-Amino group (-NH₂) on the benzene ring, enhancing solubility and enabling hydrogen bonding.

-

Pyridin-4-yl group attached to the amide nitrogen, introducing aromaticity and potential for π-π stacking interactions .

Molecular Descriptors

-

IUPAC Name: 3-Amino-N-(pyridin-4-yl)benzamide

-

SMILES: C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2

-

Molecular Formula: C₁₂H₁₁N₃O

-

Exact Mass: 213.0903 g/mol

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.82 (Predicted) |

| Hydrogen Bond Donors | 2 (NH₂ and CONH) |

| Hydrogen Bond Acceptors | 4 (Amide O, Pyridine N) |

| Topological Polar Surface Area | 78.9 Ų |

Synthetic Methodologies

Amide Coupling Strategies

The synthesis of 3-amino-N-(pyridin-4-yl)benzamide typically employs carbodiimide-mediated amide bond formation, analogous to methods used for structurally related benzamides .

Representative Protocol

-

Activation: 3-Aminobenzoic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) to form the reactive O-acylisourea intermediate.

-

Nucleophilic Attack: 4-Aminopyridine is added, facilitating amide bond formation via nucleophilic substitution.

-

Purification: Crude product is isolated via precipitation in ice-cold isopropyl alcohol/water (3:1) and refined by recrystallization from ethanol .

Yield: ~60–75% (estimated from analogous syntheses) .

Critical Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMSO or DMF |

| Temperature | 20–25°C (Room Temperature) |

| Coupling Agent | EDC/HOBt |

| Base | Triethylamine (Et₃N) |

Chemical Reactivity and Functionalization

Site-Specific Reactivity

-

Amino Group (-NH₂):

-

Susceptible to acetylation (e.g., acetic anhydride) or sulfonylation (e.g., benzenesulfonyl chloride).

-

Participates in Schiff base formation with aldehydes.

-

-

Pyridin-4-yl Ring:

-

Undergoes electrophilic substitution at the 2- and 6-positions (e.g., nitration, halogenation).

-

Capable of coordinating to transition metals (e.g., Pd, Pt) in catalysis.

-

-

Amide Bond (-CONH-):

| Compound | EGFR Inhibition (% at 10 nM) | VEGFR2 Inhibition (% at 10 nM) |

|---|---|---|

| Analog 11 | 91 | 48 |

| Analog 13 | 92 | 37 |

| Imatinib (Control) | <5 | <5 |

Material Science Applications

Coordination Polymers and MOFs

The pyridinyl nitrogen and amide oxygen serve as multidentate ligands for constructing metal-organic frameworks (MOFs). For example:

-

Cu(II) Coordination: Forms 2D networks with square-grid topology, potential for gas storage.

-

Photoluminescence: Lanthanide complexes (e.g., Eu³⁺, Tb³⁺) exhibit tunable emission for sensor applications .

Future Research Directions

-

Kinase Selectivity Screening: Systematic profiling against kinase panels to identify primary targets.

-

Prodrug Development: Esterification of the amide group to enhance bioavailability.

-

MOF Optimization: Tuning ligand-metal ratios for enhanced CO₂ adsorption capacity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume